4-(difluoromethyl)-6-(4-ethylphenyl)-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
4-(Difluoromethyl)-6-(4-ethylphenyl)-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a complex chemical compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis starts with a base structure typically involving pyrazole and pyridine moieties.
Difluoromethylation: : This step involves introducing the difluoromethyl group. This can be achieved using reagents like bromodifluoromethane under specific conditions.
Aryl Substitution: : Involves adding the 4-ethylphenyl and 2-fluorophenyl groups, often via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
In an industrial setting, these reactions are scaled up using high-throughput techniques, with careful control of temperature, pressure, and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: : It can be reduced under hydrogenation conditions to yield partially or fully reduced products.
Substitution: : The aromatic groups can be subjected to electrophilic or nucleophilic substitutions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: : Reagents like halogens for halogenation, or nucleophiles like amines for amino substitutions.
Major Products
Oxidation might produce quinones.
Reduction would yield alcohols or alkanes.
Substitution could yield a wide variety of functionalized derivatives.
Scientific Research Applications
Chemistry
Used as a precursor for synthesizing more complex organic molecules.
Biology
Investigated for its interactions with biological targets, potentially serving as a lead compound in drug discovery.
Medicine
Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
Utilized in developing new materials or as an intermediate in the manufacture of specialized chemicals.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with specific enzymes or receptors in biological systems, potentially inhibiting or modulating their activity. It may bind to active sites or allosteric sites, altering the biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethyl)-1-phenylpyrazolo[3,4-b]pyridine
6-(4-Ethylphenyl)-1-(2-fluorophenyl)-pyrazolo[3,4-b]pyridine
Uniqueness
What sets 4-(difluoromethyl)-6-(4-ethylphenyl)-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine apart is its specific combination of functional groups and molecular geometry, which can result in unique biological and chemical properties, making it valuable for targeted research and application development.
Properties
IUPAC Name |
4-(difluoromethyl)-6-(4-ethylphenyl)-1-(2-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3/c1-3-14-8-10-15(11-9-14)18-12-16(21(24)25)20-13(2)27-28(22(20)26-18)19-7-5-4-6-17(19)23/h4-12,21H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDVIDBYWXACIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4=CC=CC=C4F)C)C(=C2)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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